

An In-Depth Technical Guide to Ethyl 2-bromopropionate-d3

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

Cat. No.: B15141156

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-bromopropionate-d3**, a deuterated analog of Ethyl 2-bromopropionate. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry.

Core Compound Data

Ethyl 2-bromopropionate-d3 is a stable, isotopically labeled compound where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This substitution offers a valuable tool for researchers due to the distinct mass difference between hydrogen and deuterium, which can be readily detected by mass spectrometry.

Property	Value
CAS Number	1398066-14-2
Molecular Formula	CD ₃ CH(Br)COOCH ₂ CH ₃
Molecular Weight	184.05 g/mol
Isotopic Enrichment	99 atom % D
Appearance	Liquid

Experimental Protocols

Synthesis of Ethyl 2-bromopropionate-d3

The synthesis of **Ethyl 2-bromopropionate-d3** can be achieved through a two-step process starting from the commercially available deuterated amino acid, L-Alanine-d3. The general procedure involves the diazotization of L-Alanine-d3 to form 2-bromo-3,3,3-d3-propanoic acid, followed by Fischer esterification to yield the final product.

Step 1: Synthesis of 2-bromo-3,3,3-d3-propanoic acid from L-Alanine-d3

This procedure is adapted from the synthesis of 2-bromopropanoic acid from L-alanine.^[1]

- **Diazotization:** L-Alanine-d3 is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures (typically 0-5 °C). This reaction converts the primary amine group of the amino acid into a diazonium salt, which is an excellent leaving group.
- **Bromination:** The diazonium salt is subsequently displaced by a bromide ion from the hydrobromic acid, resulting in the formation of 2-bromo-3,3,3-d3-propanoic acid with inversion of stereochemistry.
- **Extraction:** The product is then extracted from the aqueous reaction mixture using an organic solvent, such as diethyl ether or dichloromethane.
- **Purification:** The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-bromo-3,3,3-d3-propanoic acid.

Step 2: Fischer Esterification

- **Reaction Setup:** The crude 2-bromo-3,3,3-d3-propanoic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
- **Reflux:** The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ethyl ester.

- **Workup:** After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.
- **Extraction and Purification:** The **ethyl 2-bromopropionate-d3** is extracted with an organic solvent. The organic layer is washed with water and brine, dried, and the solvent is evaporated. The final product can be further purified by distillation under reduced pressure.

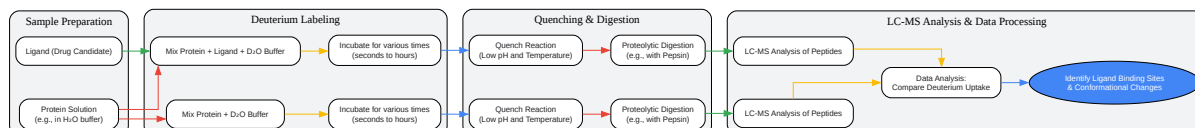
Applications in Drug Development: A Workflow Example

Deuterated compounds like **Ethyl 2-bromopropionate-d3** are invaluable in drug discovery and development, particularly in pharmacokinetic and metabolic studies.^[2] A common application is its use as an internal standard in quantitative mass spectrometry-based assays. A more advanced application that highlights the utility of deuterium labeling is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which is used to probe protein conformation and dynamics.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow

HDX-MS is a powerful technique used to study protein-ligand interactions, protein folding, and conformational changes. The workflow involves exposing a protein to a deuterated buffer and measuring the rate of deuterium uptake by mass spectrometry. The presence of a ligand, such as a drug candidate, can alter the deuterium exchange rates in specific regions of the protein, revealing binding sites and allosteric effects.

Below is a diagram illustrating a typical bottom-up HDX-MS workflow.



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Caption: A schematic of a typical bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow.

This workflow demonstrates how stable isotope labeling, a field to which compounds like **Ethyl 2-bromopropionate-d3** belong, plays a crucial role in modern drug discovery by providing detailed insights into molecular interactions.

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References

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